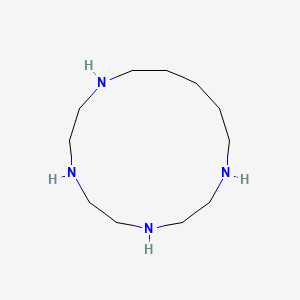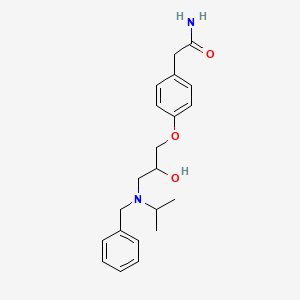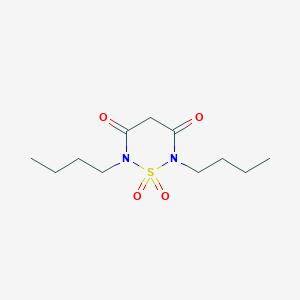
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiadiazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitrogen atoms in the ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
科学的研究の応用
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone: Similar in structure but with methyl groups instead of butyl groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazine ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The butyl groups provide steric hindrance and hydrophobic interactions that can affect the compound’s behavior in chemical and biological systems .
特性
CAS番号 |
83789-13-3 |
|---|---|
分子式 |
C11H20N2O4S |
分子量 |
276.35 g/mol |
IUPAC名 |
2,6-dibutyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C11H20N2O4S/c1-3-5-7-12-10(14)9-11(15)13(8-6-4-2)18(12,16)17/h3-9H2,1-2H3 |
InChIキー |
JPURJEPTGMMRAB-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CC(=O)N(S1(=O)=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


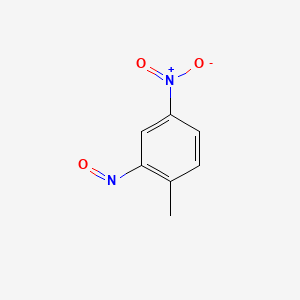
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
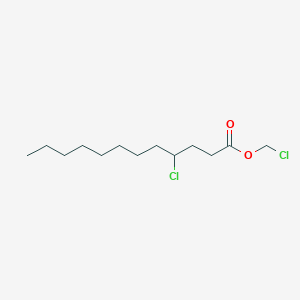
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


